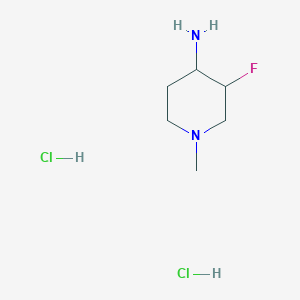

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Description

BenchChem offers high-quality 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H15Cl2FN2 |

|---|---|

Molecular Weight |

205.10 g/mol |

IUPAC Name |

3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H |

InChI Key |

OQEKNKNLDNWJGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)F)N.Cl.Cl |

Origin of Product |

United States |

Technical Guide: 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

This technical guide is structured to serve as a definitive reference for the application, synthesis, and strategic deployment of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride . It moves beyond standard catalog data to explore the why and how of this specific fluorinated building block in modern drug discovery.

CAS: 2306246-40-0 | Role: Bioisosteric Pharmacophore & pKa Modulator

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (CAS 2306246-40-0) is a high-value chiral building block used primarily to optimize the physicochemical properties of drug candidates. Unlike its non-fluorinated analog, this compound leverages the fluorine gauche effect and charge-dipole interactions to lower the basicity (pKa) of the piperidine nitrogen and lock the ring conformation.

These properties make it a critical tool for medicinal chemists targeting CGRP receptors , Kinesin Spindle Proteins (KSP) , and 5-HT receptors , where it is deployed to improve metabolic stability, reduce hERG channel inhibition, and enhance oral bioavailability.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride |

| CAS Number | 2306246-40-0 |

| Molecular Formula | C₆H₁₅Cl₂FN₂ |

| Molecular Weight | 205.10 g/mol |

| Chirality | cis-configuration (typically (3S,4R)) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, MeOH; sparingly soluble in DCM |

| pKa (Piperidine N) | ~6.5 – 7.5 (lowered from ~9.0 in non-fluorinated analog) |

Structural Significance: The "Fluorine Effect"

As a Senior Application Scientist, it is crucial to understand that you are not just adding a fluorine atom; you are altering the electronic and steric landscape of the molecule.

Basicity Modulation (pKa Suppression)

The electron-withdrawing nature of the β-fluorine atom inductively destabilizes the protonated amine.

-

Result: The pKa of the piperidine nitrogen drops by 1–2 units.

-

Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the non-fluorinated parent. This increases membrane permeability (LogD) and reduces "lysosomal trapping" and hERG liability.

Conformational Locking (Axial Preference)

In the protonated state, the fluorine atom preferentially adopts the axial orientation.

-

Mechanism: This is driven by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium hydrogen (C–F[1] ··· H–N⁺).

-

Application: This "locks" the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to a protein target.

Figure 1: The protonation-dependent conformational switch. In the dihydrochloride salt form, the axial conformation is thermodynamically preferred.

Synthesis & Manufacturing Workflow

The synthesis of the enantiopure cis-isomer is non-trivial due to the need to control two stereocenters. The industry-standard route (scalable to kg) utilizes Asymmetric Hydrogenation .

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Rationale: Traditional reduction of 3-fluoropyridines yields diastereomeric mixtures. The Rh-catalyzed route ensures high enantioselectivity (>99% ee) and diastereoselectivity.

-

Precursor Preparation: Benzylation of 3-fluoro-4-aminopyridine followed by partial reduction to the tetrahydropyridine enamide.

-

Asymmetric Step: Hydrogenation using a Rhodium catalyst with a chiral phosphine ligand (e.g., Walphos or Josiphos).

-

Finishing: Debenzylation, N-methylation (reductive amination), and salt formation.

Figure 2: Scalable synthetic route for the enantioselective production of CAS 2306246-40-0.

Applications in Drug Discovery[7][9][10][11][12]

CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment often utilize the 3-fluoro-4-aminopiperidine scaffold.

-

Role: The scaffold serves as a rigid linker that positions the terminal aryl groups into the receptor's hydrophobic pocket.

-

Advantage: The fluorine atom prevents oxidative metabolism at the C3 position, extending the drug's half-life (

).

KSP Inhibitors (e.g., MK-0731)

In the development of Kinesin Spindle Protein inhibitors, the non-fluorinated piperidine analog suffered from high P-glycoprotein (P-gp) efflux (making it unable to cross the blood-brain barrier or enter tumor cells effectively).

-

Solution: Introduction of the 3-fluoro group lowered the pKa of the piperidine nitrogen.

-

Outcome: Reduced P-gp recognition and improved cellular potency.

Handling & Analytical Standards

Storage and Stability

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

-

Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh, as the free base is prone to oxidation over extended periods.

Quality Control (QC) Parameters

Researchers should validate incoming batches against these criteria:

-

¹H-NMR (D₂O): Confirm the diagnostic splitting pattern of the H3 proton (geminal H-F coupling, typically

Hz). -

Chiral HPLC: Enantiomeric purity is critical. Impurities of the trans-isomer or the enantiomer can drastically alter biological potency.

-

Chloride Content: Titration should confirm ~2.0 equivalents of HCl.

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

-

Philips, E., Xiang, B., et al. (2019).[1] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. Retrieved from [Link]

-

Cox, C., et al. (2008).[1] Discovery of MK-0731: A Kinesin Spindle Protein Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lankin, D. C., et al. (2000).[1] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect. Journal of the American Chemical Society. Retrieved from [Link]

Sources

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine: A Technical Guide to Stereoelectronic Design and Pharmacological Integration

The Stereoelectronic Paradigm in Modern Drug Discovery

The incorporation of fluorine into aliphatic heterocycles has fundamentally shifted the landscape of medicinal chemistry. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine represents a highly specialized chiral building block where stereoelectronic effects are deliberately harnessed to optimize pharmacokinetic and pharmacodynamic profiles [1].

Unlike its non-fluorinated analogs, the strategic placement of a fluorine atom at the C3 position adjacent to the C4 primary amine induces a strong gauche effect. The highly electronegative fluorine atom and the protonated amine prefer a gauche conformation (dihedral angle ~60°) to maximize the hyperconjugative stabilization between the

Furthermore, the C3 fluorine exerts a strong inductive electron-withdrawing effect, lowering the

Physicochemical Profiling

To effectively utilize this building block in synthetic pipelines, understanding its foundational physicochemical properties is critical. The compound is predominantly utilized in its dihydrochloride salt form to prevent the degradation and volatility associated with the free base [1].

| Property | Free Base Specification | Dihydrochloride Salt Specification |

| CAS Registry Number | 1350629-55-8 [4] | 2306246-40-0[1] |

| Molecular Formula | ||

| Molecular Weight | 132.18 g/mol | 205.10 g/mol |

| Stereochemistry | (3S, 4R) | (3S, 4R) |

| Physical State | Pale yellow oil | Off-white to white crystalline powder |

| Storage Conditions | 2-8°C, inert atmosphere, dark | Ambient to 4°C, desiccated |

Pharmacological Vectoring: Targeting Mutant p53

One of the most advanced applications of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is its role as a structural vector in oncology, specifically in the restoration of mutant p53 function [3]. The p53-Y220C mutation creates a thermally unstable protein with a distinct surface crevice. When this piperidine derivative is coupled to an indole-thiadiazole core, the N-methyl group and the fluorinated ring precisely occupy the Y220C mutation-induced pocket. The rigidified chair conformation allows the primary amine (now a secondary amine post-coupling) to form highly specific hydrogen bonds with the mutated protein backbone, thermodynamically stabilizing the DNA-binding domain and restoring wild-type transcriptional activity [3].

Fig 1: Pharmacological integration and mechanism of action for p53 mutant restoration.

Asymmetric Synthesis Architecture

The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine requires strict stereocontrol. Traditional resolution of racemates is highly inefficient. Instead, modern process chemistry employs a diastereoselective reductive amination utilizing a chiral auxiliary.

Fig 2: Diastereoselective synthesis workflow for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes a mandatory Quality Control (QC) checkpoint to prevent the propagation of stereochemical errors.

Protocol 1: Diastereoselective Synthesis of the Chiral Building Block

Objective: Synthesize (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride with >98% diastereomeric excess (d.e.).

-

Electrophilic Fluorination:

-

Procedure: Dissolve 1-methylpiperidin-4-one in acetonitrile. Add 1.1 equivalents of Selectfluor. Stir at 60°C for 12 hours.

-

Causality: Selectfluor is chosen over

gas or DAST because it provides a safe, easily handled source of electrophilic fluorine (

-

-

Chiral Imine Condensation:

-

Procedure: React the resulting 3-fluoro-1-methylpiperidin-4-one with 1.2 equivalents of (R)-tert-butanesulfinamide in THF. Add 2.0 equivalents of Titanium(IV) ethoxide (

). Stir at room temperature for 18 hours. -

Causality:

acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium of the condensation reaction entirely toward the chiral sulfinyl imine.

-

-

Diastereoselective Reduction:

-

Procedure: Cool the reaction mixture to -78°C. Slowly add 2.0 equivalents of

. -

Causality: The extreme cold (-78°C) rigidifies the transition state. The bulky (R)-tert-butanesulfinyl group sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face, establishing the (3S,4R) relative stereochemistry.

-

Validation Checkpoint 1: Isolate the intermediate and perform Chiral HPLC (Chiralpak AD-H column). The d.e. must be >95%. If lower, recrystallize from EtOAc/hexanes.

-

-

Auxiliary Cleavage and Salt Formation:

-

Procedure: Dissolve the purified intermediate in methanol. Add 4M HCl in dioxane and stir for 2 hours at room temperature to cleave the sulfinyl group. Evaporate the solvent to precipitate the dihydrochloride salt.

-

Validation Checkpoint 2 (Self-Validation): Perform

NMR (

-

Protocol 2: Buchwald-Hartwig Cross-Coupling for Pharmacophore Integration

Objective: Covalently link the (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine to a heteroaryl chloride (e.g., an indole-thiadiazole derivative) for drug discovery screening [3].

-

Reagent Preparation:

-

Procedure: In a glovebox, combine the heteroaryl chloride (1.0 eq), (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (1.2 eq),

(0.05 eq), BrettPhos ligand (0.1 eq), and Sodium tert-butoxide ( -

Causality:

is used in excess (3.5 eq) because 2.0 equivalents are immediately consumed to neutralize the dihydrochloride salt of the amine, leaving 1.5 equivalents to facilitate the catalytic cycle. BrettPhos is specifically chosen as the ligand because its extreme steric bulk prevents

-

-

Catalytic Coupling:

-

Procedure: Seal the vessel, remove from the glovebox, and heat at 100°C for 16 hours under vigorous stirring.

-

-

Workup and Purification:

-

Procedure: Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

-

Validation Checkpoint: Perform LC-MS. The desired product mass

must be the base peak, and the UV trace (254 nm) must show >98% purity before proceeding to biological assays.

-

References

- Title: WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION | Source: Google Patents | URL

Technical Guide: cis- vs. trans-3-Fluoro-1-methylpiperidin-4-amine

[1][2]

Executive Summary

The introduction of a fluorine atom at the C3 position of the piperidine ring creates a stereoelectronic environment that fundamentally alters the behavior of the adjacent C4-amine.[1] The distinction between cis-3-fluoro-1-methylpiperidin-4-amine and its trans-isomer is not merely spatial; it is defined by the "Fluorine Gauche Effect" and Charge-Dipole interactions .[1][2]

-

The cis-isomer is characterized by an axial fluorine preference, which lowers the pKa of the ring nitrogen less than expected and locks the conformation.[1]

-

The trans-isomer predominantly adopts a diequatorial conformation, behaving more like a classical substituted piperidine but with distinct lipophilic properties.[1]

These differences are critical for tuning basicity (hERG avoidance), metabolic stability, and receptor binding affinity.[2]

Conformational Analysis & Stereoelectronics

The physical properties of these isomers are dictated by their preferred chair conformations. Unlike non-fluorinated piperidines, where steric bulk dictates equatorial placement, 3-fluoropiperidines are governed by stereoelectronic forces.[1][2]

The "Axial Fluorine" Preference (cis-Isomer)

In the cis-isomer (3-F and 4-NH₂ on the same face), the molecule does not adopt the sterically intuitive conformation where both groups are equatorial (which would require a high-energy twisted boat or severe steric clash).[1] Instead, it adopts a chair form where:

-

Fluorine is Axial: This is stabilized by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged nitrogen (protonated at physiological pH).[1][2]

-

Amine is Equatorial: This minimizes 1,3-diaxial strain.[1][2]

This specific arrangement (

The Diequatorial Preference (trans-Isomer)

In the trans-isomer (3-F and 4-NH₂ on opposite faces), the steric drive dominates.[1]

-

Fluorine is Equatorial.

-

Amine is Equatorial.

While a diaxial conformer is possible, the 1,2-diequatorial arrangement is energetically superior (

Visualizing the Equilibrium

The following diagram illustrates the dominant conformers and the stereoelectronic forces at play.[1]

Caption: Stereoelectronic drivers for the preferred chair conformations of cis- and trans-3-fluoro-4-aminopiperidines.

Physicochemical Divergence

The structural differences manifest as measurable changes in basicity and lipophilicity, which are exploitable in lead optimization.[1]

Basicity (pKa) Modulation

This is the most critical differentiator. The orientation of the fluorine atom relative to the nitrogen lone pair (or N-H bond) alters the pKa of the piperidine nitrogen.[1]

| Property | cis-Isomer ( | trans-Isomer ( | Mechanism |

| Piperidine pKa | Higher (~7.6) | Lower (~6.6) | In the cis (axial) form, the C–F dipole is antiparallel to the N–H⁺ dipole, electrostatically stabilizing the protonated state.[1] In the trans (equatorial) form, the inductive electron withdrawal dominates, lowering basicity. |

| Amine pKa | ~8.5 | ~8.7 | The distal amine is less affected by the ring fluorine orientation, though through-space interactions can cause minor shifts.[1][3] |

| LogD (pH 7.4) | Lower | Higher | The cis isomer is more polar due to the larger net dipole moment created by the axial fluorine. |

Application: If a lead compound suffers from hERG toxicity (often linked to high basicity), switching from the cis to the trans isomer can lower the pKa by ~1 log unit without changing the heavy atom count, potentially reducing hERG affinity.

Spectroscopic Identification (NMR)[1][4][5]

Distinguishing the isomers using

Vicinal Coupling ( )

The relationship between the proton at C3 (geminal to F) and the proton at C4 (geminal to NH₂) is the primary diagnostic tool.[1]

-

trans-Isomer (Diequatorial):

-

cis-Isomer (Axial-F / Equatorial-NH₂):

Fluorine Coupling ( )

The coupling between the fluorine and the geminal proton (H3) or vicinal protons can also be diagnostic, but the H-H coupling described above is usually sufficient and easier to interpret.[1]

Synthesis and Separation Protocols

Since direct fluorination often yields mixtures, robust separation protocols are required.[1][2] The following workflow describes a standard route to access both isomers in high purity.

Synthetic Route (Reductive Amination Approach)

Starting material: 1-Methyl-3-fluoropiperidin-4-one (commercially available or synthesized via Swern oxidation of the 4-ol).[1][2]

-

Imine Formation: React ketone with benzylamine (BnNH₂) or ammonium source.[1][2]

-

Reduction: Reduce the imine/enamine. The choice of reducing agent dictates the diastereomeric ratio (dr).

-

NaBH₄ / MeOH: Typically yields a mixture (often favoring trans slightly due to steric approach).[1][2]

-

L-Selectride: Bulky hydrides attack from the less hindered equatorial face, forcing the amine axial (less desired here).[1]

-

Heterogeneous Hydrogenation (Pd/C): Can favor cis via surface absorption dynamics.[2]

-

Separation Protocol

Separation is most efficient at the protected stage (e.g., N-Boc or N-Benzyl) before the final methylation if starting from the secondary amine.[1]

Step-by-Step Separation Workflow:

Caption: Workflow for the synthesis and purification of 3-fluoro-1-methylpiperidin-4-amine isomers.

Experimental Tip: The trans-isomer (diequatorial) is typically less polar and will elute first on normal phase silica (DCM/MeOH/NH₃ systems).[1] The cis-isomer, with its higher dipole moment, retains longer.[1]

References

-

Conformational Analysis of Fluorin

-

Medicinal Chemistry Application (pKa Modul

-

Synthetic Methodologies

3-Fluoro-1-methylpiperidin-4-amine molecular weight and formula

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (C₆H₁₃FN₂) represents a high-value scaffold in modern drug discovery, particularly for its ability to introduce specific conformational biases and modulate basicity without significant steric penalty. Unlike its non-fluorinated analogues, this molecule leverages the stereoelectronic gauche effect , where the fluorine atom often adopts an axial orientation to maximize hyperconjugative stabilization (

Physicochemical Profile

The introduction of fluorine at the C3 position of the piperidine ring drastically alters the electronic landscape of the molecule compared to the parent piperidine.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | 3-Fluoro-1-methylpiperidin-4-amine | |

| Molecular Formula | C₆H₁₃FN₂ | |

| Molecular Weight | 132.18 g/mol | Free base |

| MW (Dihydrochloride) | 205.10 g/mol | Common salt form for stability |

| CAS Number (Generic) | 1350629-55-8 | Refers to (3S,4R) isomer often cited |

| CAS (cis-racemate) | 1393461-44-3 | |

| LogP (Predicted) | ~0.83 | Lipophilicity is modulated by F-polarity |

| pKa (C4-Amine) | ~8.5 - 9.0 | Reduced vs. non-fluorinated (typically ~10) due to inductive effect |

| H-Bond Donors/Acceptors | 1 / 2 | |

| Topological Polar Surface Area | ~29 Ų |

Conformational Analysis: The Fluorine Effect

In 3-fluoropiperidines, the fluorine atom does not act merely as a steric block. It dictates the ring pucker through the fluorine gauche effect .

Mechanistic Insight

In the protonated state (common under physiological conditions), the C3-Fluorine often prefers the axial orientation. This is counter-intuitive to steric arguments but is driven by:

-

Hyperconjugation: Interaction between the anti-periplanar C-H

bond and the low-lying C-F -

Charge-Dipole Interaction: Favorable electrostatic attraction between the electronegative fluorine and the positively charged ammonium center at C4 (in cis isomers).

Diagram 1: Conformational Equilibrium & Stabilization

Caption: The equilibrium shifts toward the axial conformer in polar solvents and protonated states, rigidifying the ligand structure for protein binding.

Synthetic Methodologies

Synthesis of 3-fluoro-1-methylpiperidin-4-amine requires strict stereocontrol to avoid diastereomeric mixtures. Two primary high-fidelity routes are established.[2][3]

Route A: Catalytic Hydrogenation of Fluoropyridines (Glorius Method)

This method allows for the direct conversion of aromatic precursors into saturated, stereodefined piperidines.

-

Catalyst: Rhodium (Rh-CAAC) or Ruthenium complexes.[2]

-

Mechanism: Dearomatization followed by face-selective hydrogenation.

-

Outcome: Predominantly yields the all-cis isomer due to catalyst facial coordination.

Route B: Dynamic Kinetic Transamination (Merck Process)

Developed for large-scale synthesis of CGRP antagonists, this route establishes the chiral centers using enzymatic catalysis.

-

Precursor: N-protected 3-fluoro-piperidin-4-one.

-

Reagent: Transaminase enzyme (ATA), Isopropyl amine (amine donor).

-

Mechanism: The enzyme selectively aminates the ketone. The adjacent fluorine center undergoes dynamic racemization (via enolization) until the enzyme traps the specific chiral diastereomer.

-

Outcome: High enantiomeric excess (>99% ee) of the cis-isomer.

Diagram 2: Synthetic Workflow (Route B Focus)

Caption: The Dynamic Kinetic Resolution (DKR) pathway ensures high stereochemical purity, essential for clinical candidates.

Experimental Protocols

Protocol 1: Reductive Amination (General Lab Scale)

Use this protocol to install the methyl group on the piperidine nitrogen.

-

Preparation: Dissolve 3-fluoro-piperidin-4-amine (1.0 eq) in Dichloromethane (DCM).

-

Reagent Addition: Add Formaldehyde (37% aq. solution, 3.0 eq) and stir for 15 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 2.5 eq) portion-wise.

-

Quench: Stir for 4 hours. Quench with saturated NaHCO₃.

-

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (MeOH/DCM with 1% NH₄OH) is usually required to remove over-alkylated byproducts.

Protocol 2: Handling & Stability

-

Storage: The free amine is hygroscopic and sensitive to CO₂ (carbamate formation). Store as the Dihydrochloride salt (CAS: 2306246-40-0) at -20°C.

-

Safety: Fluorinated amines can be skin irritants. Use standard PPE.[4]

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (Hexane).

Applications in Drug Discovery[4][5][8][9]

Bioisosterism & Potency

The 3-fluoro-1-methylpiperidin-4-amine motif is a validated bioisostere for 4-aminopiperidine. The fluorine substitution serves two roles:

-

pKa Modulation: It lowers the pKa of the C4-amine by ~1-2 units, improving membrane permeability and reducing hERG channel liability (often associated with high basicity).

-

Selectivity: The fixed conformation (axial-F) creates a distinct vector for the amine, allowing for discrimination between receptor subtypes.

Case Study: CGRP Receptor Antagonists

In the development of migraine therapeutics (e.g., CGRP antagonists), the cis-3-fluoro-4-aminopiperidine scaffold was utilized to lock the bioactive conformation. The fluorine atom occupied a small hydrophobic pocket in the receptor, while the amine formed a critical salt bridge, resulting in sub-nanomolar potency.

References

-

Glorius, F., et al. (2019).[2][5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

-

Merck & Co. (2019).[2] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135392256, (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.[6] Link

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. cis-3-fluoro-1-methylpiperidin-4-amine 97% | CAS: 1393461-44-3 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

- 6. (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride | C6H15Cl2FN2 | CID 135392256 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Piperidine Conformation: Exploiting the Gauche Effect in Drug Design

[1]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, its conformational flexibility can lead to entropic penalties upon binding and suboptimal physicochemical properties. Fluorine substitution, particularly at the 3-position, offers a powerful tool to lock the piperidine ring into a specific conformation through the fluorine gauche effect .[2]

This phenomenon allows researchers to:

-

Pre-organize ligand conformation , improving binding affinity (

). -

Modulate basicity (

) , optimizing solubility and hERG avoidance. -

Enhance metabolic stability by blocking oxidative hotspots.

This guide details the stereoelectronic mechanisms driving these preferences, provides experimental protocols for validation, and outlines strategic applications in lead optimization.

Theoretical Framework: The Fluorine Gauche Effect[3][4][5][6]

The Stereoelectronic Mechanism

The classical view of steric repulsion suggests that substituents on a cyclohexane-like ring should prefer the equatorial position to minimize 1,3-diaxial interactions. However, in 3-fluoropiperidines, fluorine frequently exhibits a counter-intuitive axial preference . This is driven by the gauche effect , which dictates that the most electronegative substituent (Fluorine) prefers to be gauche (synclinal) to the vicinal electronegative group (Nitrogen).

Key Driving Forces:

-

Hyperconjugation (

): In the axial conformation, the C–F bond is anti-periplanar to the vicinal C–H bonds (and potentially the nitrogen lone pair, depending on the specific rotamer). The primary stabilization arises from the donation of electron density from the filled-

Axial F: Allows optimal

overlap. -

Equatorial F: The

orbital aligns with the C–C ring bonds, which are poorer donors than C–H bonds.

-

-

Charge-Dipole Interactions (The "Electrostatic Gauche Effect"): Upon protonation (forming the piperidinium salt), the nitrogen acquires a positive charge. The highly electronegative fluorine atom (axial) is spatially closer to the positively charged nitrogen center (

F

Visualizing the Interaction

The following diagram illustrates the orbital and electrostatic interactions stabilizing the axial conformer in 3-fluoropiperidine.

Figure 1: Mechanistic drivers shifting the equilibrium toward the axial conformer in 3-fluoropiperidines.

Conformational Analysis & Applications

3-Fluoropiperidine: The Axial Imperative

In 3-fluoropiperidine derivatives, the axial preference is robust, particularly in the protonated state (ammonium salt).

-

Free Base: The axial preference exists but is solvent-dependent. Polar solvents may stabilize the equatorial conformer if it possesses a higher dipole moment, though the gauche effect often dominates.

-

Protonated Salt: The axial preference is significantly amplified due to the attractive

interaction.

Modulation of (Basicity)

One of the most valuable applications of the gauche effect is the tuning of basicity. Fluorine is electron-withdrawing, which generally lowers the

| Configuration | Relative | Explanation |

| Axial Fluorine | Higher (More Basic) | The |

| Equatorial Fluorine | Lower (Less Basic) | The electron-withdrawing inductive effect dominates without the compensatory electrostatic stabilization found in the axial isomer. |

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor) In the development of MK-0731, Merck scientists utilized this principle.

-

Problem: The parent piperidine was too basic, leading to hERG liability.

-

Solution: Introduction of a 3-fluoro substituent.[3][4][5][6][7]

-

Observation: The cis-isomer (Axial F) had a

of 7.6, while the trans-isomer (Equatorial F) had a -

Outcome: The axial isomer provided the optimal balance of basicity for potency and safety.[1]

4-Fluoropiperidine

In 4-fluoropiperidine, the fluorine is not vicinal to the nitrogen (1,4-relationship). Therefore, the vicinal gauche effect does not apply .

-

Conformation: The preference is largely dictated by classical sterics (favoring equatorial) and solvent effects.

-

Note: In aqueous solution, the 4-fluoropiperidinium salt may favor the equatorial conformer due to a larger hydration energy (higher dipole moment), despite gas-phase calculations sometimes suggesting otherwise.[8][3]

Experimental Protocols for Validation

To verify the conformation of a fluorinated piperidine scaffold, NMR spectroscopy is the primary tool, specifically utilizing vicinal proton-fluorine coupling constants (

NMR Methodology ( and )

The magnitude of

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a non-polar solvent (e.g.,

or -

Acquisition: Acquire a high-resolution

NMR (minimum 400 MHz, preferably 600 MHz) and a -

Analysis: Identify the geminal proton signal attached to the same carbon as the fluorine (

). Analyze its coupling to vicinal protons.

Diagnostic Coupling Constants:

| Relationship | Dihedral Angle ( | Typical | Interpretation |

| Anti-periplanar (Trans) | ~180° | 25 - 35 Hz | Indicates F(ax) / H(ax) or F(eq) / H(eq-trans) |

| Synclinal (Gauche) | ~60° | 5 - 15 Hz | Indicates F(ax) / H(eq) or F(eq) / H(ax) |

-

If Fluorine is Axial: The geminal proton is Equatorial . It has no anti-periplanar vicinal protons. All vicinal couplings (to adjacent axial/equatorial protons) will be gauche (small

values, <15 Hz). -

If Fluorine is Equatorial: The geminal proton is Axial . It will have an anti-periplanar relationship with adjacent axial protons. You will observe at least one large coupling (

Hz,

Workflow Diagram

Figure 2: Decision tree for assigning piperidine conformation via NMR coupling constants.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3][5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]

-

Scientific Update LLP. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - Drug Discovery Case Studies. [Link]

-

Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. (2012).[6] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133–13141. [Link]

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. (Foundational text on F-substitution and pKa). [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Safety & Handling Architecture: 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

Part 1: Executive Summary & Strategic Utility

The Fluorine Advantage in Medicinal Chemistry

As application scientists, we do not view 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride merely as a reagent, but as a strategic scaffold for physicochemical modulation. The introduction of a fluorine atom at the C3 position of the piperidine ring is a deliberate design choice intended to exploit the fluorine effect :

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.

-

Conformational Control: The gauche effect between the fluorine and the adjacent amine/ammonium group can lock the piperidine ring into specific conformations, enhancing binding selectivity for kinase or GPCR targets.

-

Metabolic Stability: Fluorine substitution often blocks labile sites from cytochrome P450 oxidation.

This guide serves as both a safety protocol and a technical dossier, ensuring that while we exploit these chemical advantages, we maintain a rigorous safety standard for this potent building block.

Part 2: Chemical Identity & Structural Analysis

Common Name: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride Synonyms: 4-Amino-3-fluoro-1-methylpiperidine 2HCl Molecular Formula: C₆H₁₅Cl₂FN₂ Molecular Weight: 205.10 g/mol [1]

Stereochemical Complexity

This compound exists as multiple stereoisomers. Precise identification is critical for reproducibility.

| Isomer Configuration | CAS Number | Description |

| (3S,4R) | 2306246-40-0 | cis-isomer (Common building block) |

| (3R,4R) | 2306246-14-8 | trans-isomer |

| (3S,4S) | 2387560-75-8 | trans-isomer |

| Unspecified | 1353922-56-0 | Racemic or unspecified stereochemistry |

Visualization: Structural & Hazard Logic

The following diagram illustrates the core chemical structure and its associated handling logic.

Figure 1: Structural decomposition linking chemical features to specific safety hazards.

Part 3: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the structural class (fluorinated amine salts) and available data, the following GHS classifications apply. Note that while specific toxicological data for this isomer may be limited, we apply the Precautionary Principle typical for pharmaceutical intermediates.

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][4] |

| Acute Toxicity (Oral) | Cat 4* | H302 | Harmful if swallowed. (Predicted based on analogs) |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do.[3][4][7] Continue rinsing.[3][4][7]

Part 4: Operational Safety Protocol (The Self-Validating Workflow)

The Challenge: Dihydrochloride salts are notoriously hygroscopic . Absorption of atmospheric moisture alters stoichiometry, ruining reaction yields, and creates sticky, corrosive residues. The Solution: A self-validating handling protocol that ensures material integrity and operator safety.

Protocol: The "Dry-Chain" Handling System

-

Receipt & Validation:

-

Weighing & Transfer (Inert Atmosphere Preferred):

-

Primary Control: Weigh inside a nitrogen-purged glovebox if available.

-

Secondary Control: If weighing on an open bench, use the "Rapid Transfer" technique:

-

Pre-weigh the receiving vessel (flask) with solvent or inert gas blanket.

-

Open the source container only for the duration of the transfer.

-

Reseal immediately with Parafilm/tape.

-

-

-

Dissolution:

-

Add the solid to the solvent, not vice versa, to prevent splashing of acidic slurry.

-

Note: The solution will be acidic. Ensure your downstream base (e.g., DIPEA, TEA) is calculated to neutralize the 2.0 equivalents of HCl plus the reaction stoichiometry.

-

Visualization: Emergency Response Logic

In the event of exposure, immediate action is required.[4][7] The following flowchart dictates the response hierarchy.

Figure 2: Emergency response decision tree emphasizing specific risks of fluorinated salts.

Part 5: Physicochemical Properties

Accurate data is essential for process scaling. Where experimental data is absent (common for research building blocks), predicted values are noted.

| Property | Value / Observation |

| Physical State | Solid (Powder or Crystalline) |

| Color | White to Off-white |

| Solubility | High in Water, DMSO, Methanol (Polar protic/aprotic) |

| Melting Point | Undetermined (Likely >150°C with decomposition) |

| Hygroscopicity | High (Deliquescent potential) |

| pH | Acidic in aqueous solution (approx. pH 1-3) |

| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) |

Part 6: Toxicological & Ecological Information

Toxicological Profile[2]

-

Acute Toxicity: No specific LD50 data exists for this specific isomer.

-

Analogy: 3-Aminopiperidine dihydrochloride is classified as Harmful (Acute Tox 4). We assume similar potency.

-

-

Skin/Eye Corrosion: The dihydrochloride salt forms hydrochloric acid upon contact with moisture (sweat/tears), leading to severe irritation or chemical burns.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Germ Cell Mutagenicity: No data available.

Ecological Impact

-

Mobility: High mobility in soil due to water solubility.

-

Persistence: Not expected to be rapidly biodegradable (halogenated heterocycle).

-

Disposal: DO NOT flush down drains. This compound must be disposed of via a licensed chemical waste contractor, preferably by high-temperature incineration equipped with scrubbers for HF/HCl.

Part 7: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135392256, (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

-

Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on fluorine substitution effects). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cis-3-fluoro-1-methylpiperidin-4-amine 97% | CAS: 1393461-44-3 | AChemBlock [achemblock.com]

- 6. (3S,4S)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride 97% | CAS: 2387560-75-8 | AChemBlock [achemblock.com]

- 7. enamine.enamine.net [enamine.enamine.net]

Fluorine scan in drug discovery piperidine analogs

A Technical Guide to Multiparametric Optimization in Drug Discovery

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1][2] However, its intrinsic physicochemical profile—specifically its high basicity (

This guide details the Fluorine Scan , a systematic structural modification strategy. By strategically substituting hydrogen with fluorine on the piperidine core, researchers can simultaneously modulate

Part 1: The Physicochemical Rationale[3]

Basicity Modulation ( Lowering)

The high basicity of the piperidine nitrogen ensures it is protonated at physiological pH. While necessary for solubility, a permanent positive charge limits passive permeability and is a primary pharmacophore for hERG potassium channel blockade (cardiotoxicity).

Fluorine, the most electronegative element (

-

Distance Dependence: The effect attenuates with distance. A 3-fluoro substitution has a stronger effect than a 4-fluoro substitution.

-

Stereoelectronic Effects (The Vector Rule): In 3-fluoropiperidines, the orientation of the C-F bond relative to the N-H bond in the protonated species dictates the magnitude of the

shift.-

Equatorial Fluorine: The C-F dipole and the N-H bond vector are aligned, destabilizing the cation via electrostatic repulsion. Result: Drastic

reduction. -

Axial Fluorine: The C-F dipole is antiparallel to the N-H vector.[1] This arrangement is less destabilizing to the cation. Result: Moderate

reduction.

-

Conformational Control (The Gauche Effect)

Unlike steric-driven conformational locks (e.g., methyl groups), fluorine introduces a stereoelectronic bias known as the gauche effect. In 1,2-difluoroethane or

In 3-fluoropiperidines, this effect stabilizes the axial conformer, which can be exploited to pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.

Metabolic Blocking

Piperidine rings are prone to CYP450-mediated oxidation, typically at the C-3/C-5 (benzylic-like if attached to aromatics) or C-4 positions. Replacing a C-H bond with a C-F bond (Bond Dissociation Energy:

Part 2: Strategic Scanning & Case Data[4]

The following table summarizes the expected multiparametric shifts when applying a fluorine scan to a standard N-benzylpiperidine scaffold.

Table 1: Comparative Impact of Fluorine Substitution Patterns

| Parameter | Unsubstituted | 4-Fluoropiperidine | 3-Fluoro (Axial) | 3-Fluoro (Equatorial) | 4,4-Difluoro |

| ~9.0 - 10.5 | |||||

| Lipophilicity ( | Baseline | Slight Increase | Neutral/Slight Decrease | Decrease (Polar) | Increase |

| Metabolic Stability | Low (C-4 oxid.) | High (Block C-4) | Moderate (Block C-3) | Moderate (Block C-3) | High |

| hERG Liability | High Risk | Reduced | Reduced | Significantly Reduced | Reduced |

| Conformational Bias | Chair (Eq-R) | Chair | Axial Preference | Equatorial Preference | Chair |

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Reference: Cox et al. & Merck Research Labs

Merck chemists faced a P-glycoprotein (P-gp) efflux issue with a piperidine-based KSP inhibitor.[1] The parent amine was too basic (

-

3-F Equatorial: Lowered

to 6.6. While this solved permeability, it reduced potency (likely due to loss of ionic interaction). -

3-F Axial: Lowered

to 7.6. This "Goldilocks" zone maintained sufficient basicity for target engagement while reducing the cationic character enough to evade P-gp efflux.

Part 3: Synthetic Methodologies

Method A: Deoxofluorination (Nucleophilic)

The most common route for early-phase discovery. It converts alcohols to fluorides with inversion of stereochemistry.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

-

Substrate: N-protected 3-hydroxypiperidine or 4-hydroxypiperidine.

-

Critical Note: Reaction at the C-3 position of piperidines is prone to rearrangement (via aziridinium intermediates) leading to ring contraction (pyrrolidines) or elimination. Protocol validation is essential.

Method B: Hydrogenation of Fluoropyridines

Ideal for accessing cis-substituted piperidines (e.g., 2,3-disubstituted) which are difficult to make via SN2.

-

Reagents:

, Rh/C or PtO2, Acidic solvent (AcOH). -

Mechanism: Dearomatization of the pyridine ring.[1][2] The fluorine atom stays intact, and the hydrogenation typically occurs from the least hindered face, yielding cis isomers.

Part 4: Experimental Protocols

Protocol 1: Deoxofluorination of N-Boc-4-hydroxypiperidine

This protocol yields N-Boc-4-fluoropiperidine. Note: 3-hydroxy analogs require lower temperatures to avoid elimination.

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Workflow:

-

Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: DAST is explosive if heated rapidly; low temp controls the exotherm.

-

Addition: Add DAST dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench: Cool back to 0°C. Very slowly add saturated

. Warning: Vigorous -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

To verify the "Fluorine Block" effect.

Workflow:

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Take aliquots at t=0, 5, 15, 30, and 60 mins.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criteria:

increase in

-

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for applying a fluorine scan to a piperidine hit.

Figure 1: Decision logic for Fluorine Scanning. Blue nodes indicate starting states, Green indicates strategic choices, and Yellow indicates analysis steps.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[2][3] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Champagne, P. A., et al. (2015). Stereoelectronically Controlled Cylization of 3-Fluoropiperidines. Journal of Organic Chemistry. [Link]

Sources

Strategic Sourcing & Technical Profile: 3-Fluoro-1-methylpiperidin-4-amine

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (CAS: 1350629-55-8 for the (3S,4R) isomer) is a high-value pharmacophore used extensively in modern drug discovery to modulate basicity and metabolic stability. Unlike simple piperidines, the vicinal fluoro-amine motif introduces significant stereoelectronic effects—specifically the gauche effect—which can lower the pKa of the piperidine nitrogen, thereby reducing hERG channel liability and improving oral bioavailability.

This guide provides a technical sourcing framework, analyzing the commercial landscape, critical quality attributes (CQAs), and synthesis-driven impurity profiles that researchers must validate before procurement.

Technical Profile & Medicinal Utility

1.1 The Fluorine Effect: Why This Scaffold Matters

In medicinal chemistry, the introduction of a fluorine atom at the C3 position of the piperidine ring is rarely purely structural. It is a functional tactic to alter the physicochemical properties of the molecule.

-

pKa Modulation: The strong electronegativity of fluorine pulls electron density from the adjacent amine (inductive effect). This lowers the pKa of the piperidine nitrogen (typically from ~10 to ~8-9), which can improve membrane permeability and reduce lysosomal trapping.

-

Conformational Locking: The C-F bond often adopts an axial orientation to maximize the gauche interaction with the adjacent N-H or lone pair. This "locks" the conformation, reducing the entropic penalty upon binding to a protein target (e.g., CGRP receptors or KSP).

1.2 Stereochemical Complexity

The commercial market is fragmented by stereochemistry. Sourcing the "wrong" isomer can lead to inactive biological data.

-

Cis-isomers (3S,4R or 3R,4S): Most common in bioactive ligands due to the favorable intramolecular H-bond or dipole interactions.

-

Trans-isomers: Often thermodynamic byproducts or impurities.

Commercial Landscape: Suppliers & Pricing[1]

The market for 3-Fluoro-1-methylpiperidin-4-amine is dominated by catalog suppliers specializing in chiral building blocks. Prices are highly sensitive to scale and stereopurity (enantiopure vs. racemic).

Table 1: Commercial Pricing Estimates (Q1 2025 Market Data) Note: Prices represent the (3S,4R)-dihydrochloride salt, the most stable and common commercial form.

| Scale | Price Range (USD/EUR) | Typical Lead Time | Primary Application |

| 100 mg | $25 - $50 | 1-3 Days | Hit-to-Lead Screening |

| 1 g | $100 - $160 | 3-5 Days | Scale-up / SAR Expansion |

| 5 g | $320 - $550 | 1-2 Weeks | GLP Tox Studies / Process Dev |

| 25 g | $1,100 - $1,400 | 2-3 Weeks | Pilot Plant Batches |

Key Suppliers:

-

Tier 1 (Stocked, High QA): BLDpharm, ChemScene, Fluorochem, Combi-Blocks.

-

Tier 2 (Aggregators): MolPort, eMolecules (Useful for price comparison, but verify stock).

-

Custom Synthesis: WuXi AppTec, Enamine (Required for >100g or specific salt forms).

Critical Quality Attributes (CQA) & Sourcing Strategy

Procuring this amine requires a rigorous "Trust but Verify" approach. The synthesis of vicinal fluoro-amines is prone to epimerization.

3.1 The Sourcing Decision Matrix

The following workflow illustrates the logical steps a medicinal chemist should take to ensure the correct material is sourced.

Figure 1: Strategic sourcing workflow emphasizing the critical internal QC step to prevent downstream failure.

3.2 Impurity Profiling

When evaluating a Certificate of Analysis (CoA), look specifically for:

-

Diastereomeric Excess (de): The trans-isomer is a common impurity arising from non-selective reduction steps during synthesis.

-

Regioisomers: 4-fluoro-3-amino derivatives can form if the starting material (often a pyridine) is not regioselectively functionalized.

-

Salt Stoichiometry: Ensure the material is fully protonated (dihydrochloride). Partial salts can lead to erroneous stoichiometry in coupling reactions.

Synthesis Pathways & Impurity Origins

Understanding how suppliers make the molecule helps predict impurities. Two primary routes exist:

-

Route A: Hydrogenation of Fluoro-Enamides (High Cost, High Purity)

-

Route B: Enzymatic Transamination (Scalable, Variable Purity)

-

Mechanism:[1] Transaminase enzyme converts a 3-fluoro-1-methylpiperidin-4-one to the amine.

-

Profile: Excellent for cis-selectivity, but residual enzyme or cofactor impurities may persist.

-

Figure 2: Comparison of synthesis routes. Route B (Asymmetric Hydrogenation) is preferred for pharmaceutical grade material.

Handling & Quality Control Protocols

Safety Note: Treat as a corrosive and irritant. Use a fume hood. Storage: The dihydrochloride salt is hygroscopic. Store at 2-8°C under argon/nitrogen.

Protocol 1: Rapid Identity Verification (NMR)

-

Solvent: DMSO-d6 (Avoid CDCl3 for salts due to solubility).

-

1H NMR: Look for the N-methyl singlet at ~2.8 ppm. The H3 (fluorine geminal) and H4 (amine geminal) protons will show complex splitting due to H-F coupling (

Hz). -

19F NMR: Essential for purity.

-

Cis-isomer: typically

-180 to -200 ppm (broad doublet). -

Trans-isomer: Distinct shift (often

ppm from cis).

-

Protocol 2: Chiral Purity Check (Derivatization)

Direct chiral HPLC of the free amine is difficult.

-

Derivatize: React 5 mg of sample with Mosher's acid chloride or FDAA (Marfey's reagent).

-

Analyze: Run on standard C18 LCMS. The diastereomers formed will separate significantly, allowing accurate "ee" determination without expensive chiral columns.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53394627, (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine. Link

-

-

Synthesis & Stereochemistry

-

Medicinal Chemistry Applications (pKa Modulation)

-

Commercial Supplier Data

Sources

Application Note: Stereoselective Synthesis of (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine

Here is the detailed Application Note and Protocol for the synthesis of the MK-0731 intermediate.

Abstract & Strategic Significance

The synthesis of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine represents a critical benchmark in modern medicinal chemistry, specifically in the optimization of Kinesin Spindle Protein (KSP) inhibitors like MK-0731.[1]

This specific intermediate was designed to solve a "dynamic duo" of pharmacological challenges: hERG channel liability and P-glycoprotein (P-gp) efflux .[1][2] The introduction of a fluorine atom at the C3 position, specifically in a cis-relationship to the C4-amine, modulates the basicity (pKa) of the piperidine nitrogen via the inductive effect and dipole alignment. This reduction in pKa (from ~9.5 to ~7.6) significantly lowers the cation-pi interactions responsible for hERG binding while maintaining potency against KSP.

This guide details a biocatalytic route (Enzymatic Dynamic Kinetic Resolution) as the primary protocol, reflecting the shift towards green, stereoselective process chemistry. A classical hydrogenation route is discussed for context.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on establishing the contiguous stereocenters at C3 and C4. The cis-configuration is thermodynamically less stable than the trans-isomer (diequatorial), making direct chemical reduction of the corresponding imine difficult to control.

Structural Logic

-

Fluorine Effect: The C3-F atom is positioned axially.[3] Its C-F dipole is antiparallel to the N-H dipole of the protonated piperidine, energetically penalizing protonation and thus lowering the pKa.

-

Stereocontrol: We utilize a Transaminase (ATA) enzyme to effect a Dynamic Kinetic Resolution (DKR) of the racemic fluoroketone.

Figure 1: Retrosynthetic strategy highlighting the biocatalytic disconnection of the chiral amine from the racemic fluoroketone.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Fluorination)

Objective: Preparation of rac-N-Boc-3-fluoro-4-piperidinone. Principle: Electrophilic fluorination of a silyl enol ether.[3]

Reagents & Materials:

-

Starting Material: N-Boc-4-piperidinone (1.0 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

-

Silylating Agent: TMSCl (Trimethylsilyl chloride)

-

Fluorinating Agent: Selectfluor® (F-TEDA-BF4)

-

Solvent: Anhydrous THF, Acetonitrile

Protocol:

-

Enol Ether Formation:

-

Charge a dry reactor with N-Boc-4-piperidinone dissolved in anhydrous THF under N2 atmosphere. Cool to -78°C.

-

Add LiHMDS (1.1 equiv) dropwise over 30 mins. Stir for 1 hour to generate the lithium enolate.

-

Add TMSCl (1.2 equiv) dropwise. Allow the mixture to warm to 0°C over 2 hours.

-

Validation: Quench a small aliquot and check by NMR/TLC for disappearance of ketone.

-

Workup: Dilute with hexane, wash with NaHCO3, dry over MgSO4, and concentrate to yield the crude silyl enol ether (oil).

-

-

Electrophilic Fluorination:

-

Dissolve the crude silyl enol ether in Acetonitrile (ACN) at 0°C.

-

Add Selectfluor (1.05 equiv) portion-wise to control the exotherm. The reaction is typically rapid (< 1 hour).

-

Critical Control Point: Maintain temp < 5°C to prevent over-fluorination (difluoro byproducts).

-

Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate rac-N-Boc-3-fluoro-4-piperidinone as a white solid/oil.

-

Phase 2: Enzymatic Dynamic Kinetic Resolution (The Core Step)

Objective: Stereoselective conversion of rac-fluoroketone to cis-(3R,4S)-amine. Mechanism: The enzyme (Transaminase) selectively aminates the (3R)-ketone. The acidic C3-proton allows the unreacted (3S)-ketone to racemize rapidly under the basic reaction conditions, feeding the reactive enantiomer back into the cycle (Dynamic Kinetic Resolution).

Reagents:

-

Substrate: rac-N-Boc-3-fluoro-4-piperidinone

-

Enzyme: Transaminase ATA-113 (or ATA-3/Codexis screening kit equivalent)

-

Cofactor: PLP (Pyridoxal-5'-phosphate), 1.0 g/L

-

Amine Donor: Isopropylamine (1.0 M) - Acts as both donor and base for racemization.

-

Buffer: Borate or Phosphate buffer (pH 10.5)

-

Solvent: DMSO (10-20% v/v) to improve substrate solubility.

Protocol:

-

Reaction Setup:

-

In a bioreactor, prepare the buffer solution (0.2 M Borate, pH 10.5) containing PLP (1 g/L).[3]

-

Add Isopropylamine (1.0 M final concentration). Adjust pH back to 10.5 if necessary.

-

Dissolve the fluoroketone substrate in DMSO and add to the reactor (final conc. 50 g/L).

-

Add the Transaminase enzyme (1-2 wt% loading).

-

-

Incubation:

-

Stir at 45°C for 24 hours.

-

Equilibrium Shift: Use a nitrogen sweep to remove the acetone byproduct formed from isopropylamine. This drives the equilibrium toward the product.

-

-

Monitoring:

-

Monitor conversion by HPLC.

-

Target Specs: >95% Conversion, >15:1 dr (cis:trans), >99% ee.

-

-

Isolation:

-

Acidify reaction mixture to pH 2 to quench enzyme. Filter off protein precipitates.

-

Basify filtrate to pH 12 with NaOH.

-

Extract with MTBE or DCM.

-

Concentrate to yield (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine .

-

Phase 3: Deprotection & Methylation

Objective: Final assembly of the MK-0731 intermediate.

Protocol:

-

Boc-Deprotection:

-

Dissolve intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.[4]

-

Concentrate to dryness to yield the amine hydrochloride salt.

-

-

Reductive Methylation (Eschweiler-Clarke or Reductive Amination):

-

Suspend the salt in Methanol/DCM. Add Et3N to release the free base.

-

Add Formaldehyde (37% aq., 2.0 equiv). Stir for 30 mins to form the imine/hemiaminal.

-

Add NaBH(OAc)3 (Sodium triacetoxyborohydride, 1.5 equiv) at 0°C.

-

Stir overnight at RT.

-

-

Final Workup:

Process Flow & Logic (Graphviz)

Figure 2: Step-by-step process flow for the biocatalytic synthesis route.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white solid/oil | Visual |

| 1H NMR | Diagnostic multiplet at ~4.5 ppm (CHF) | 400 MHz DMSO-d6 |

| 19F NMR | Single peak ~ -180 to -200 ppm | Decoupled |

| Stereochemistry | cis (3R,4S) | NOESY / X-ray of salt |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H) |

| Diastereomeric Ratio | > 15:1 (cis:trans) | HPLC / NMR integration |

Safety & Handling

-

Selectfluor: While safer than F2 gas, it is an oxidant. Handle solids with care.

-

Isopropylamine: Volatile and flammable. Use efficient condensers and ventilation.

-

Transaminases: Biological sensitizers. Avoid inhalation of enzyme dust.

-

HF Generation: Trace HF may be generated during fluorination workup; use glass-lined vessels or HF-resistant protocols if scaling up significantly.

References

-

Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][2][3] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][2][3] Journal of Medicinal Chemistry, 51(14), 4239–4252.[1][5] Link[5]

-

Philips, E., Xiang, B., et al. (2019).[3] "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." The Journal of Organic Chemistry, 84(12), 8006–8018. Link

-

Studley, J. (2019).[3] "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update. Link

-

Glorius, F., et al. (2019).[6] "The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Chemistry, 11, 264–270.[3] Link

Sources

- 1. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

Application Note: 19F NMR Chemical Shift Profiling of 3-Fluoro-1-methylpiperidin-4-amine

This guide outlines a high-precision protocol for the characterization of 3-fluoro-1-methylpiperidin-4-amine using 19F NMR spectroscopy . This compound is a critical intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors, such as MK-0731 , where the stereochemical orientation of the fluorine atom dictates pharmacological potency and metabolic stability.

Executive Summary

The introduction of fluorine into the piperidine ring of 3-fluoro-1-methylpiperidin-4-amine serves two critical medicinal chemistry functions: modulation of the basicity (pKa) of the adjacent amine/piperidine nitrogen and blocking metabolic soft spots.[1][2] However, the synthesis often yields a mixture of cis- and trans- isomers.[1][2]

19F NMR is the definitive method for distinguishing these isomers.[2] The chemical shift (

Key Technical Insight: For the clinical candidate MK-0731 , the desired isomer is (3R,4S)-cis , where the fluorine atom adopts an axial orientation. This specific conformation lowers the pKa of the piperidine nitrogen (to ~7.6) via an antiparallel dipole interaction between the C-F bond and the N-H bond, reducing P-glycoprotein (P-gp) efflux.[1][2]

Chemical Shift & Spectral Characteristics

The exact chemical shift is solvent-dependent.[1][2] The values below represent the expected ranges based on analogous 3-fluoropiperidine scaffolds reported in literature (e.g., Cox et al., J. Med. Chem. 2008).[2][3][4][5][6]

Table 1: Predicted 19F NMR Parameters

| Parameter | Value / Range | Notes |

| Nucleus | 19F (100% natural abundance) | Spin 1/2, High sensitivity (83% of 1H) |

| Chemical Shift ( | -180 ppm to -205 ppm | Referenced to CFCl |

| Multiplicity | Dddd (Doublet of doublets of doublets of doublets) | Complex splitting due to geminal H, vicinal H's. |

| Geminal Coupling ( | 45 – 50 Hz | Coupling to the proton on C3.[2] |

| Vicinal Coupling ( | Variable (5 – 30 Hz) | Diagnostic for stereochemistry (see below). |

Stereochemical Assignment via Coupling Constants ( )

The magnitude of the vicinal coupling follows a Karplus-type relationship dependent on the dihedral angle between the fluorine and the vicinal proton (at C2 and C4).[1]

-

Trans-diaxial (

): Large coupling (25 – 35 Hz ).[1][2] -

Cis-equatorial-axial (

): Moderate/Small coupling (5 – 15 Hz ).[1][2] -

Gauche (

or

Critical Diagnostic: If the 19F signal shows a large vicinal coupling (>25 Hz) to the C4-proton, the fluorine and the C4-proton are trans-diaxial.[1][2] In the chair conformation of the target cis-isomer (F-axial, NH2-equatorial), the C4 proton is axial.[1][2] Therefore, a large

confirms the cis-(3R,4S) configuration with F-axial.[1][2]

Experimental Protocol

Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is standard.[1][2]-

Note: Protonation state drastically shifts

.[2] Ensure the sample is the free base or a defined salt (e.g., 2HCl). For pKa studies, use buffered D

-

-

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Reference: Internal standard

-trifluorotoluene (

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgfigqn (Inverse gated decoupling) or standard zg if coupling analysis is required.

-

Spectral Width: 50 ppm to -250 ppm (ensure coverage).

-

Relaxation Delay (D1): 2.0 – 5.0 seconds (Fluorine T1 can be long; ensure full relaxation for quantitative integration).

-

Scans (NS): 16 – 64 scans (sufficient due to high sensitivity).

Data Analysis Workflow

The following diagram illustrates the logical flow for assigning the stereochemistry of 3-fluoro-1-methylpiperidin-4-amine based on the acquired NMR data.

Figure 1: Decision tree for stereochemical assignment of 3-fluoro-4-aminopiperidines using J-coupling analysis.

Scientific Validation & Causality

The Fluorine Gauche Effect

In 3-fluoropiperidines, the fluorine atom often exhibits a counter-intuitive preference for the axial position. This is driven by the gauche effect (hyperconjugation between the

-

Impact on Protocol: When analyzing the spectrum, do not assume the bulky fluorine is equatorial. In the cis-isomer of 3-fluoro-1-methylpiperidin-4-amine, the axial-F conformer is energetically stabilized, which is confirmed by the large

coupling observed in the NMR spectrum.[1][2]

Troubleshooting

-

Broad Signals: If the 19F signal is broad, it indicates conformational exchange (ring flipping) at room temperature.

-

Solution: Perform Variable Temperature (VT) NMR.[2] Cooling the sample to -40°C will freeze the ring flip, resolving the axial/equatorial conformers into distinct sharp peaks.

-

-

pH Sensitivity: The chemical shift will drift significantly if the amine is partially protonated. Ensure the sample is either fully free-based (using Na

CO

References

-

Cox, C. D., et al. (2008).[5][8][9] "Kinesin Spindle Protein (KSP) Inhibitors.[2][3][4][5][6][10] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][2][4][6][9] Journal of Medicinal Chemistry, 51(14), 4239–4252.

-

Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26.

-

University of Colorado Boulder. "19F NMR Reference Standards." NMR Spectroscopy Facility.

Sources

- 1. MK0731 | CAS#:845256-65-7 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. mdpi.com [mdpi.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. scholarworks.alaska.edu [scholarworks.alaska.edu]

Application Note: Advanced HPLC Method Development for Polar Fluorinated Amines

Introduction: The Fluorine Paradox

Polar fluorinated amines represent a unique separation challenge in drug development. While the introduction of fluorine into an amine scaffold typically increases lipophilicity (the "fluorine effect"), the high electronegativity of the C-F bond creates strong local dipoles. When combined with a basic amine functionality, these molecules often exhibit:

-

"Slippery" Retention: Insufficient retention on standard C18 phases due to high polarity or repulsion effects.

-

Severe Tailing: Strong interaction between the positively charged amine and residual silanols on the silica surface.

-

Orthogonal Selectivity: Isomers (e.g., ortho- vs. para- fluoroanilines) often co-elute on alkyl phases due to identical hydrophobicity, requiring shape-selective stationary phases.

This guide moves beyond standard generic screening, providing a targeted protocol for retaining and resolving these difficult analytes using Fluorinated Phenyl (PFP) , HILIC , and Mixed-Mode chemistries.

Strategic Column Selection

Do not default to C18. For fluorinated amines, the interaction mechanism must match the analyte's electronic environment.

The Gold Standard: Pentafluorophenyl (PFP/F5)

The PFP phase is the primary choice for fluorinated amines. Unlike C18, which relies solely on hydrophobic dispersion, PFP offers four distinct retention mechanisms:

-

-

-

Dipole-Dipole: The C-F bonds creates a rigid dipole that retains polar analytes.

-

Shape Selectivity: The rigid planar structure of the PFP ligand resolves positional isomers (e.g., 2-fluoro vs 4-fluoro amines).

-

Ion-Exchange: Many PFP phases allow controlled silanol activity to retain protonated amines via cation exchange.

The Alternative: HILIC (Hydrophilic Interaction LC)

If the analyte has a LogP < 0 and elutes in the void volume on PFP/C18, HILIC is required.

-

Mechanism: Partitioning into a water-enriched layer on the polar surface.[1][2]

-

Best Phase: Amide or Zwitterionic phases are superior to bare silica for amines, as they suppress ion-exchange tailing while maintaining high polarity.

Decision Matrix (Visualized)

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity (LogP).

Mobile Phase Engineering

For fluorinated amines, pH control is the lever that controls selectivity.

Acidic Conditions (For PFP Columns)

-

Buffer: 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

-

Why: Keeps the amine fully protonated (

). On PFP columns, this promotes retention via ion-exchange with surface silanols and dipole interactions. -

Warning: Avoid TFA (Trifluoroacetic acid) if using MS detection (signal suppression). Use Formic Acid or Difluoroacetic Acid (DFA) instead.

Basic Conditions (For Hybrid C18 Columns)

-

Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9.5 - 10.5).

-

Why: Neutralizes the amine (

), dramatically increasing hydrophobicity and retention on alkyl phases. -

Requirement: Must use a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell HPH) resistant to silica dissolution at high pH.

Protocol: Step-by-Step Method Development

Phase A: The Scouting Run (PFP Focus)

Objective: Determine if the PFP phase provides sufficient retention and selectivity.

-

Column: PFP / F5 (e.g., 100 x 3.0 mm, 2.7 µm or 3 µm).

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

-

Mobile Phase B: Acetonitrile (MeOH often provides different selectivity on PFP but higher pressure).

-

Gradient:

-

0 min: 5% B

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 5% B

-

-

Temperature: 35°C.

-

Detection: UV 210-260 nm (Fluorinated compounds often have low UV; use CAD or MS if available).

Evaluation Criteria:

-

Retention Factor (

): Target -

Peak Symmetry: If tailing > 1.5, increase buffer concentration to 25 mM.

Phase B: HILIC Screening (If Phase A fails)

Objective: Retain highly polar amines that eluted in the void volume.

-

Column: Amide or Zwitterionic (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (aqueous).

-

Mobile Phase B: Acetonitrile (95%).

-

Gradient:

-

0 min: 95% B

-

10 min: 50% B (Note: HILIC gradients run from High to Low Organic).

-

-

Sample Diluent: 100% Acetonitrile (Critical: Water in the sample causes peak distortion in HILIC).

Quantitative Optimization Data

The following table summarizes the effect of mobile phase modifiers on the retention (

| Parameter | Condition | Retention ( | Symmetry ( | Notes |

| Modifier | 0.1% Formic Acid | 2.1 | 1.8 (Tailing) | Simple, but tailing is common. |

| Buffer | 10mM Amm. Formate (pH 3) | 2.4 | 1.2 (Good) | Ionic strength suppresses silanol activity. |

| Ion Pair | 0.05% TFA | 3.5 | 1.05 (Excellent) | Not MS Recommended. Strong ion pairing. |

| High pH | 10mM Amm. Bicarb (pH 10) | 8.2 | 1.1 (Excellent) | Requires Hybrid C18. Neutral amine retains strongly. |

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Secondary interactions between the protonated amine and residual silanols.

-

Fix 1: Increase buffer concentration (e.g., from 10 mM to 25 mM).

-

Fix 2: Switch to a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel amines.

-

Fix 3: Increase column temperature to 45-50°C (improves mass transfer).

Issue: Retention Shift

-

Cause: Fluorinated phases are sensitive to "dewetting" (phase collapse) in 100% aqueous conditions, though less so than C18.

-

Fix: Ensure at least 2-3% organic is present at the start of the gradient, or use a column designed for 100% aqueous stability.

Issue: Loss of Selectivity for Isomers

-

Cause: Temperature is too high.

-

Fix: Lower temperature to 20-25°C. Separation of fluorinated isomers on PFP is often entropy-driven; lower temperature enhances the steric "lock-and-key" fit.

References

-

Waters Corporation. Waters Column Selection Guide for Polar Compounds. (Accessed 2025).[3] [Link]

-

Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. (2025).[3] [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).[4] [Link]

-